脳性ナトリウム利尿ペプチド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Natriuretic Peptide, Brain, also known as Brain Natriuretic Peptide, is a hormone predominantly secreted by the heart ventricles. It plays a crucial role in cardiovascular homeostasis by regulating blood pressure and fluid balance. This peptide is part of the natriuretic peptide family, which includes Atrial Natriuretic Peptide and C-type Natriuretic Peptide .

科学的研究の応用

Natriuretic Peptide, Brain has a wide range of applications in scientific research:

Chemistry: Used as a model peptide to study protein folding and stability.

Biology: Investigated for its role in cellular signaling and regulation of cardiovascular functions.

Medicine: Utilized as a biomarker for diagnosing heart failure and other cardiovascular diseases. It is also explored for its therapeutic potential in treating heart conditions.

Industry: Employed in the development of diagnostic assays and therapeutic formulations.

作用機序

Target of Action

Natriuretic Peptide, Brain, primarily targets the natriuretic peptide receptor-A (NPR-A) in various tissues, particularly vascular and renal . The receptor is coupled to particulate guanylyl cyclase (GC) that is associated with the NPR-A on the cellular membrane . The main physiological actions of natriuretic peptides are to reduce arterial pressure by decreasing blood volume and systemic vascular resistance .

Mode of Action

Natriuretic Peptide, Brain, interacts with its target receptors by binding to them, which leads to the activation of guanylyl cyclase . This activation results in the formation of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP) . The cGMP then serves as a second messenger for the cellular actions of natriuretic peptides .

Pharmacokinetics

It is known that the peptide rapidly disappears from plasma with a high total body clearance . This is in agreement with the short-lived effects of the hormone .

Action Environment

The action of Natriuretic Peptide, Brain, is influenced by environmental factors such as volume overload and myocyte stress, which stimulate its synthesis and release . Additionally, neuroendocrine regulation involving angiotensin II, endothelin-1, and phenylephrine can also stimulate the release of Natriuretic Peptide, Brain .

生化学分析

Biochemical Properties

Natriuretic Peptide, Brain has the effects of diuresis, natriuresis, vasodilation, anti-hypertrophy, and anti-fibrosis. It inhibits the renin-angiotensin-aldosterone and sympathetic nervous systems to maintain cardiorenal homeostasis and counteract the effects of heart failure .

Cellular Effects

The effects of Natriuretic Peptide, Brain on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Natriuretic Peptide, Brain involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Natriuretic Peptide, Brain over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Natriuretic Peptide, Brain vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Natriuretic Peptide, Brain is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Natriuretic Peptide, Brain is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Natriuretic Peptide, Brain and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Natriuretic Peptide, Brain involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the peptide, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: Industrial production of Natriuretic Peptide, Brain follows a similar approach but on a larger scale. Fermentation tanks are used to culture the host cells, and the peptide is harvested and purified using high-performance liquid chromatography. The production process is optimized to ensure high yield and purity of the peptide .

化学反応の分析

Types of Reactions: Natriuretic Peptide, Brain undergoes several biochemical reactions, including:

Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds that stabilize its structure.

Reduction: Reduction reactions can break these disulfide bonds, altering the peptide’s conformation.

Proteolysis: Enzymatic cleavage by proteases can degrade the peptide into smaller fragments.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol.

Proteolysis: Specific proteases such as trypsin or chymotrypsin under physiological conditions.

Major Products Formed:

Oxidation: Formation of disulfide-bonded peptide.

Reduction: Reduced peptide with free thiol groups.

Proteolysis: Smaller peptide fragments.

類似化合物との比較

Atrial Natriuretic Peptide: Secreted by the atria of the heart, it has similar functions in regulating blood pressure and fluid balance.

C-type Natriuretic Peptide: Primarily produced by endothelial cells, it plays a role in vascular homeostasis.

Urodilatin: A renal form of Atrial Natriuretic Peptide, involved in sodium excretion.

Uniqueness: Natriuretic Peptide, Brain is unique due to its predominant secretion from the heart ventricles and its significant role as a biomarker for heart failure. Its stability and longer half-life compared to other natriuretic peptides make it particularly valuable in clinical diagnostics .

特性

| Human BNP binds to the particulate guanylate cyclase receptor of vascular smooth muscle and endothelial cells, leading to increased intracellular concentrations of guanosine 3'5'-cyclic monophosphate (cGMP) and smooth muscle cell relaxation. Cyclic GMP serves as a second messenger to dilate veins and arteries. Nesiritide has been shown to relax isolated human arterial and venous tissue preparations that were precontracted with either endothelin-1 or the alpha-adrenergic agonist, phenylephrine. In human studies, nesiritide produced dose-dependent reductions in pulmonary capillary wedge pressure (PCWP) and systemic arterial pressure in patients with heart failure. In animals, nesiritide had no effects on cardiac contractility or on measures of cardiac electrophysiology such as atrial and ventricular effective refractory times or atrioventricular node conduction. Naturally occurring atrial natriuretic peptide (ANP), a related peptide, increases vascular permeability in animals and humans and may reduce intravascular volume. The effect of nesiritide on vascular permeability has not been studied. | |

CAS番号 |

124584-08-3 |

分子式 |

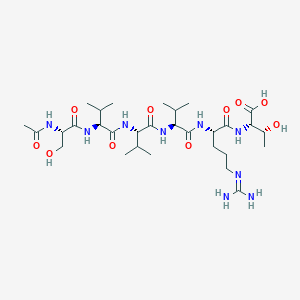

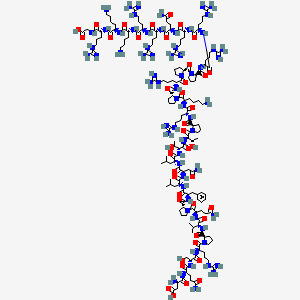

C143H244N50O42S4 |

分子量 |

3464.0 g/mol |

IUPAC名 |

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[52-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-butan-2-yl-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C143H244N50O42S4/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76?,79?,80?,81?,82?,83-,84-,85-,86?,87?,88?,89?,90?,91-,92?,93?,94+,95?,96?,97?,98?,99?,100?,101?,102?,110?,111-,112?/m1/s1 |

InChIキー |

HPNRHPKXQZSDFX-MLZGURBMSA-N |

異性体SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO |

| Brain natriuretic peptide (BNP) decreases the systemic vascular resistance and central venous pressure as well as increases the natriuresis. Thus, the net effect of BNP and atrial natriuretic peptide (ANP) is a decrease in blood volume, which lowers systemic blood pressure and afterload, yielding an increase in cardiac output, partly due to a higher ejection fraction. | |

沸点 |

N/A |

melting_point |

N/A |

配列 |

SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH(Modifications: Disulfide bridge between 10 - 26) |

ソース |

Synthetic |

同義語 |

Natriuretic Peptide, Brain; BNP-32; Natrecor; BNP; B-Type Natriuretic Peptide; BNP32; BNP 32; Nesiritide; Type-B Natriuretic Peptide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)

![(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612308.png)